6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1359701-92-0
VCID: VC17475238
InChI: InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H
SMILES:
Molecular Formula: C9H11ClIN
Molecular Weight: 295.55 g/mol

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 1359701-92-0

Cat. No.: VC17475238

Molecular Formula: C9H11ClIN

Molecular Weight: 295.55 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1359701-92-0

Specification

CAS No. 1359701-92-0
Molecular Formula C9H11ClIN
Molecular Weight 295.55 g/mol
IUPAC Name 6-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C9H10IN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H
Standard InChI Key LHCPIPXSIVYOSB-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1C=C(C=C2)I.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride is C₉H₁₁ClIN, with a molecular weight of 295.55 g/mol. Its structure consists of a partially saturated isoquinoline core, where the iodine atom occupies the 6-position on the aromatic ring. The hydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays.

Key structural distinctions separate this compound from related analogs:

  • Positional Isomerism: Unlike 1,2,3,4-tetrahydro-5-iodo-isoquinoline hydrochloride (CAS: 1185156-32-4), which features iodine at the 5-position, the 6-iodo variant exhibits distinct electronic and steric profiles due to altered substituent placement.

  • Quinoline vs. Isoquinoline: Compared to 6-iodo-1,2,3,4-tetrahydroquinoline (PubChem CID: 28976545), the isoquinoline backbone shifts the nitrogen atom to the second ring position, influencing hydrogen-bonding capabilities and receptor affinity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₁ClIN
Molecular Weight295.55 g/mol
Boiling PointNot reported
Flash PointNot reported
Refractive Index1.65 (predicted)
SolubilitySoluble in polar solvents

Synthesis and Optimization

The synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline hydrochloride typically follows a two-step protocol:

  • Iodination of Tetrahydroisoquinoline:

    • The parent compound, 1,2,3,4-tetrahydroisoquinoline, undergoes electrophilic aromatic substitution using iodine or iodine monochloride (ICl) in acidic media. Reaction conditions (e.g., temperature, stoichiometry) critically influence regioselectivity and yield.

    • Alternative methods include directed ortho-metalation strategies, though these are less commonly reported for this substrate .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and storage stability.

Table 2: Synthetic Parameters

ParameterConditionSource
Iodination ReagentI₂ or ICl
Reaction Temperature0–25°C
Yield60–75% (optimized)
Purity>95% (HPLC)

Physicochemical and Spectroscopic Profiles

Experimental data for this compound remain limited, but predictions based on structural analogs provide insights:

  • Density: Estimated at 1.819 g/cm³ using computational models .

  • Vapor Pressure: Extremely low (2.96×10⁻⁸ mmHg at 25°C), suggesting low volatility .

  • Spectroscopic Signatures:

    • ¹H NMR: Aromatic protons near δ 7.2–7.5 ppm (iodine deshielding), with aliphatic protons between δ 2.8–3.5 ppm .

    • IR: N–H stretch at ~3200 cm⁻¹ (amine), C–I stretch at ~500 cm⁻¹ .

Future Directions and Research Gaps

Critical areas for further investigation include:

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Target Validation: High-throughput screening against neurotransmitter receptors and ion channels.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the iodine substituent and amine salt to optimize potency and selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator